molecular formula C26H21BrO4 B11151933 3-benzyl-7-[2-(4-bromophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one

3-benzyl-7-[2-(4-bromophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one

Cat. No.: B11151933
M. Wt: 477.3 g/mol
InChI Key: JJMCMXYMVFGYMC-UHFFFAOYSA-N
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Description

3-benzyl-7-[2-(4-bromophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one is a complex organic compound with a molecular formula of C26H21BrO4 and a molecular weight of 477.34654 This compound is characterized by its chromen-2-one core structure, which is substituted with benzyl, bromophenyl, and oxoethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-7-[2-(4-bromophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one typically involves multiple steps, including the formation of the chromen-2-one core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions . The reaction conditions often include the use of palladium catalysts and organoboron reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-7-[2-(4-bromophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromophenyl group can yield bromobenzaldehyde .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-benzyl-7-[2-(4-bromophenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s chromen-2-one core can interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C26H21BrO4

Molecular Weight

477.3 g/mol

IUPAC Name

3-benzyl-7-[2-(4-bromophenyl)-2-oxoethoxy]-4,8-dimethylchromen-2-one

InChI

InChI=1S/C26H21BrO4/c1-16-21-12-13-24(30-15-23(28)19-8-10-20(27)11-9-19)17(2)25(21)31-26(29)22(16)14-18-6-4-3-5-7-18/h3-13H,14-15H2,1-2H3

InChI Key

JJMCMXYMVFGYMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)Br)CC4=CC=CC=C4

Origin of Product

United States

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